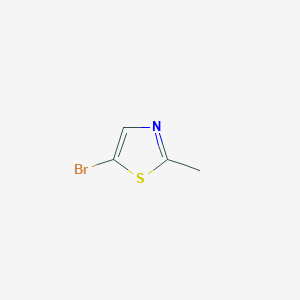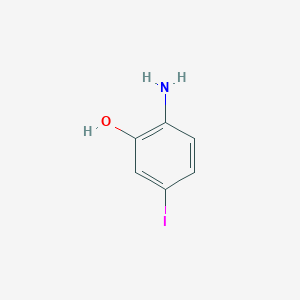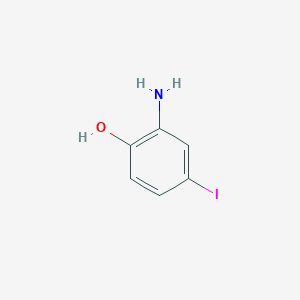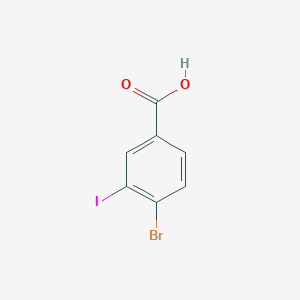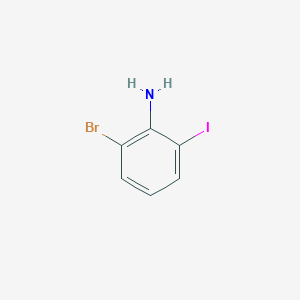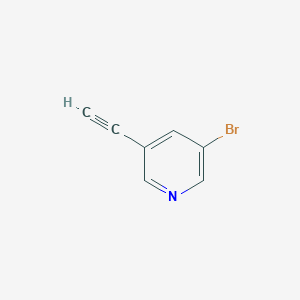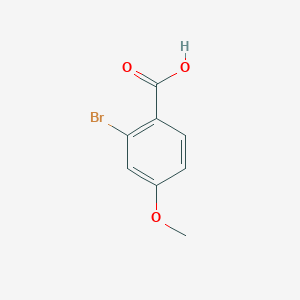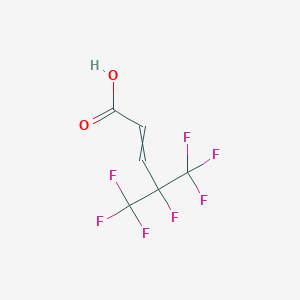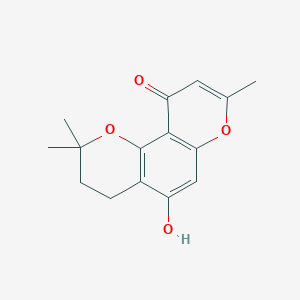
Allopeucenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allopeucenin is a natural product that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a sesquiterpene lactone that is extracted from the plant species Centaurea peucedanifolia. Allopeucenin has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In
作用机制
The mechanism of action of allopeucenin is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated by the inhibition of NF-κB signaling pathway. Allopeucenin has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
生化和生理效应
Allopeucenin has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2. Allopeucenin has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, allopeucenin has been found to have antimicrobial activity against a range of bacterial and fungal pathogens.
实验室实验的优点和局限性
One of the advantages of using allopeucenin in lab experiments is its natural origin. Allopeucenin can be extracted from a plant source, which makes it a more environmentally friendly option compared to synthetic chemicals. Additionally, allopeucenin has been shown to have a range of biological activities, which makes it a versatile compound for studying various biological processes.
One of the limitations of using allopeucenin in lab experiments is its availability. Allopeucenin is a natural product that is extracted from a plant source, which can make it difficult to obtain in large quantities. Additionally, allopeucenin has been found to have low solubility in water, which can make it challenging to work with in some experimental settings.
未来方向
There are several future directions for research on allopeucenin. One potential area of study is the development of allopeucenin-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the use of allopeucenin as a potential anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of allopeucenin and to explore its potential applications in other areas, such as antimicrobial therapy and neuroprotection.
Conclusion:
In conclusion, allopeucenin is a natural product that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties. Allopeucenin can be extracted from the plant species Centaurea peucedanifolia or synthesized from related sesquiterpene lactones. While there are some limitations to using allopeucenin in lab experiments, it remains a versatile compound for studying various biological processes. There are several future directions for research on allopeucenin, including the development of allopeucenin-based drugs for the treatment of inflammatory diseases and the exploration of its potential applications in other areas.
合成方法
Allopeucenin can be extracted from the aerial parts of Centaurea peucedanifolia using a variety of methods, including maceration and Soxhlet extraction. The extracted material can then be purified using column chromatography and recrystallization to obtain pure allopeucenin. Alternatively, allopeucenin can be synthesized from related sesquiterpene lactones using chemical transformations.
科学研究应用
Allopeucenin has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Allopeucenin has also been shown to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, allopeucenin has been found to have antimicrobial activity against a range of bacterial and fungal pathogens.
属性
CAS 编号 |
13475-12-2 |
|---|---|
产品名称 |
Allopeucenin |
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC 名称 |
5-hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |
InChI |
InChI=1S/C15H16O4/c1-8-6-11(17)13-12(18-8)7-10(16)9-4-5-15(2,3)19-14(9)13/h6-7,16H,4-5H2,1-3H3 |
InChI 键 |
XGUGFFQRIYSJAS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC(CC3)(C)C)O |
规范 SMILES |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC(CC3)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



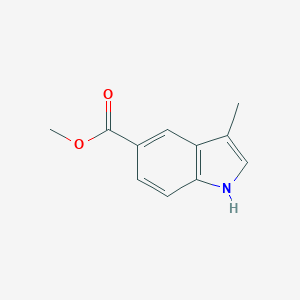
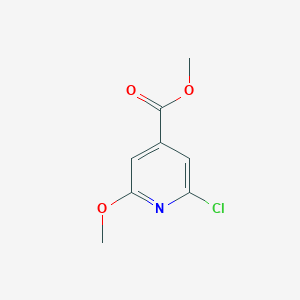
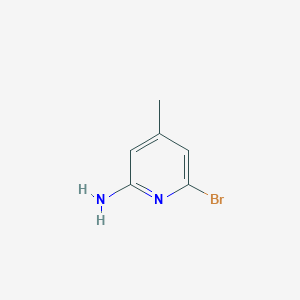
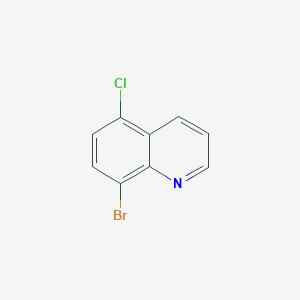
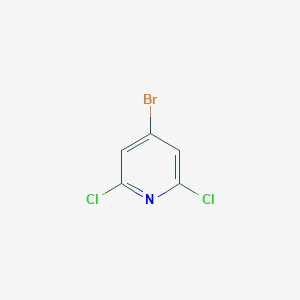
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
